molecular formula C20H20N2O3 B2440813 1-({1-[2-(Naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097872-55-2

1-({1-[2-(Naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

Cat. No. B2440813
CAS RN: 2097872-55-2
M. Wt: 336.391
InChI Key: JEBPPWMKJPWZNT-UHFFFAOYSA-N
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Description

The compound “1-({1-[2-(Naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine-2,5-dione ring, which is a five-membered ring with two carbonyl groups and one nitrogen atom . The molecule also contains a naphthalen-1-yl group, which is derived from naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray crystallography and computational methods like Density Functional Theory (DFT) . These methods can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, are not available in the current resources .

Scientific Research Applications

Synthesis of Biheterocyclic Phosphonic α-Amino Esters

This compound can be synthesized with an excellent yield and high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC). This process has been used to create new biheterocyclic phosphonic α-amino esters .

Synthesis of Alkaloids Aspernidine A and B

The compound can participate in the synthesis of alkaloids Aspernidine A and B. These alkaloids have been used in the preparation of antidiabetic drugs .

Inhibition of TRPM4

The compound can be used in the design and synthesis of derivatives that act as inhibitors of TRPM4. TRPM4 is a potential target for the treatment of prostate cancer .

Antibacterial Activity

The compound can be used in the synthesis of derivatives with antibacterial activity. These derivatives have been evaluated against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus ATCC 29213 .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis. Given the wide range of activities exhibited by similar compounds, it may be worthwhile to investigate this compound’s potential as a therapeutic agent .

properties

IUPAC Name

1-[[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-18-8-9-19(24)22(18)13-14-11-21(12-14)20(25)10-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBPPWMKJPWZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({1-[2-(Naphthalen-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

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